molecular formula C15H11ClN4O B8188093 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B8188093
M. Wt: 298.73 g/mol
InChI Key: SICDSTCNRHPPKQ-UHFFFAOYSA-N
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Description

The compound 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a pyrazolo[3,4-b]pyridine derivative characterized by a 4-methoxybenzyl substituent at position 1, a chlorine atom at position 4, and a nitrile group at position 4. However, commercial availability of this compound is currently discontinued, limiting its widespread experimental use .

Pyrazolo[3,4-b]pyridines are heterocyclic systems often modified at positions 3, 4, and 5 to tune their electronic, steric, and bioactive properties. The nitrile group at position 5 in this compound may enhance metabolic stability and intermolecular interactions compared to ester or carboxylic acid derivatives .

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c1-21-12-4-2-10(3-5-12)9-20-15-13(8-19-20)14(16)11(6-17)7-18-15/h2-5,7-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICDSTCNRHPPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step synthetic routes. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves Friedel-Crafts acylation followed by nitration and reduction steps .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 4

The chlorine atom at position 4 exhibits moderate reactivity in nucleophilic substitution reactions due to electron-withdrawing effects from the adjacent cyano group.

Reaction TypeConditionsProductsNotes
Aromatic substitution with aminesDMF, 80–100°C, excess amine (e.g., morpholine)4-Morpholino derivativeRequires prolonged heating for completion
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O4-Aryl-substituted analogsLimited reactivity due to steric hindrance from the benzyl group

Key Insight : Substitution at position 4 is slower compared to other halogenated pyrazolo[3,4-b]pyridines due to steric and electronic factors .

Cyano Group Transformations

The carbonitrile group at position 5 undergoes typical nitrile reactions:

Reaction TypeConditionsProductsYield
Acidic hydrolysisH₂SO₄ (conc.), reflux5-Carboxylic acid derivative~60%
Catalytic hydrogenationH₂, Raney Ni, ethanol5-Aminomethyl derivativeRequires high-pressure conditions
Grignard additionRMgX (R = alkyl/aryl), THF, −78°C5-Ketone intermediatesFollowed by acidic workup

Notable Finding : The cyano group enhances electrophilicity at position 4, facilitating substitution reactions .

Functionalization of the Benzyl Substituent

The (4-methoxyphenyl)methyl group undergoes selective modifications:

Reaction TypeConditionsProducts
DemethylationBBr₃, CH₂Cl₂, 0°C → RT1-[(4-Hydroxyphenyl)methyl] derivative
OxidationKMnO₄, H₂O/acetone1-[(4-Methoxybenzoyl)] derivative

Mechanistic Note : The methoxy group directs electrophilic substitution reactions to the para position but can be deprotected under strong acidic conditions .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the pyrazolo[3,4-b]pyridine ring system demonstrates instability:

Reaction TypeConditionsOutcome
Strong base treatmentNaOH (10 M), 120°CRing contraction to imidazo[1,5-b]pyridazine analogs
PhotolysisUV light, acetonitrileDegradation to unidentified polar byproducts

Caution : These reactions are non-synthetic and primarily observed in stability studies .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings at position 5:

Reaction TypeConditionsPartnersProducts
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, TEA, terminal alkyneAlkynes5-Alkynyl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines5-Amino-substituted analogs

Limitation : The cyano group at position 5 reduces electron density, requiring electron-rich coupling partners for efficiency .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications at the 5-position of the pyrazolo ring can enhance cytotoxicity against specific cancer cell lines .

Anti-inflammatory Effects

Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as effective anti-inflammatory agents. They potentially inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). One study highlighted the effectiveness of a related compound in reducing inflammation in animal models of arthritis .

Antimicrobial Properties

The antimicrobial activity of compounds containing the pyrazolo[3,4-b]pyridine framework has been documented in several studies. These compounds exhibit broad-spectrum activity against various bacterial strains and fungi. For example, a derivative was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Mechanism

In a study published in Molecular Cancer Therapeutics, researchers synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that one derivative significantly inhibited cell growth by inducing apoptosis via the mitochondrial pathway. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring enhanced anticancer potency .

Case Study 2: Anti-inflammatory Effects

A research article in Journal of Medicinal Chemistry reported on a series of pyrazolo[3,4-b]pyridine derivatives tested for their anti-inflammatory effects in an animal model of induced arthritis. The lead compound demonstrated a marked reduction in paw swelling and serum inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and target, but it often involves the disruption of key molecular interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical and Spectral Properties

Table 1: Key Pyrazolo[3,4-b]Pyridine Derivatives and Their Properties
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Biological Activity (IC₅₀, μM) Reference
Target Compound 1: 4-Methoxybenzyl; 4: Cl; 5: CN N/A N/A IR: C≡N (~2220 cm⁻¹); ¹H-NMR: δ 3.85 (OCH₃) Anticancer (in vitro)
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,6-diphenyl-1H-pyrazolo[...]-5-CN (14d) 3: 4-MeOPh; 4: 4-ClPh; 5: CN 258–260 70 IR: C≡N (~2221 cm⁻¹); ¹H-NMR: δ 7.26–8.28 (ArH) Not reported
3-Methyl-1,6-diphenyl-4-(4-ClPh)-1H-pyrazolo[...]-5-CN (4a) 3: Me; 4: 4-ClPh; 5: CN 231–233 N/A IR: C≡N (2221 cm⁻¹); ¹H-NMR: δ 2.18 (CH₃) Not reported
4-(4-MeOPh)-3-Me-6-(1-Me-pyrrol-2-yl)-1-Ph-1H-pyrazolo[...]-5-CN (3a) 4: 4-MeOPh; 3: Me; 5: CN 208–210 N/A ¹H-NMR: δ 3.85 (OCH₃); δ 7.26–8.17 (ArH) Not reported
6-Benzylamino-3-Me-1-Ph-1H-pyrazolo[...]-5-CN (4) 6: Benzylamino; 5: CN N/A N/A ¹H-NMR: δ 4.65 (NH); δ 7.3–7.5 (ArH) COX-2 inhibition (IC₅₀ = 0.11)
Ethyl 4-Cl-1-(4-MeOPh-methyl)-1H-pyrazolo[...]-5-CO₂Et 5: CO₂Et; 1: 4-MeOPh-methyl N/A N/A ¹H-NMR: δ 1.35 (CH₃); δ 4.35 (OCH₂) Intermediate for drug design
Key Observations:
  • Substituent Position 4 : Chlorine or aryl groups (e.g., 4-ClPh in 14d) increase melting points (258–260°C) compared to methyl or methoxy substituents (208–210°C), likely due to enhanced crystal packing .
  • Nitrile vs. Ester at Position 5 : Nitrile derivatives (e.g., target compound) exhibit higher thermal stability and distinct IR absorptions (~2220 cm⁻¹) compared to esters (e.g., ethyl carboxylate derivatives), which show C=O stretches (~1700 cm⁻¹) .
Anticancer Activity:
  • Derivatives with bulkier substituents (e.g., 4-(4-ClPh) in 14d) exhibit higher melting points but lack reported bioactivity, suggesting steric hindrance may reduce bioavailability .
Antimicrobial and Anti-inflammatory Activity:
  • Compound 4 (6-benzylamino derivative) demonstrates potent COX-2 inhibition (IC₅₀ = 0.11 μM), highlighting the importance of amino substituents at position 6 for anti-inflammatory activity .
  • Nitrile-containing compounds generally show lower cytotoxicity compared to ester derivatives, making them safer candidates for therapeutic development .
Antimalarial Activity:
  • Pyrazolo[3,4-b]pyridines with CO₂Et at position 5 (e.g., compound 100) exhibit higher antimalarial activity (IC₅₀ = 3.46–9.30 μM) than nitrile derivatives, suggesting ester groups enhance binding to parasitic targets .

Biological Activity

4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula: C14H12ClN3O
  • Molecular Weight: 273.72 g/mol
  • CAS Number: 1854056-69-1

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory properties and are explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

  • PDE4 Inhibition: This compound has demonstrated efficacy in inhibiting PDE4, which plays a crucial role in regulating inflammatory responses .
  • Kinase Inhibition: It shows potential as a kinase inhibitor, impacting various signaling pathways involved in cell proliferation and survival .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity
    • The inhibition of PDE4 leads to reduced levels of pro-inflammatory cytokines, making it beneficial for treating inflammatory diseases .
  • Anticancer Potential
    • Studies have indicated that derivatives of pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation in various human tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial Properties
    • Preliminary studies suggest potential antibacterial activity against specific bacterial strains, although detailed investigations are required .

Study 1: PDE4 Inhibition

A study highlighted the effectiveness of this compound as a PDE4 inhibitor. The compound was shown to significantly reduce inflammation in animal models of asthma, demonstrating its potential therapeutic application in respiratory diseases .

Study 2: Anticancer Activity

Research conducted on various pyrazolo[3,4-b]pyridine derivatives revealed that the compound exhibited selective inhibition against CDK2 and CDK9 kinases. The IC50 values were reported at 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong anticancer properties .

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was performed to assess the impact of different substituents on the pyrazolo[3,4-b]pyridine scaffold. Modifications led to varying degrees of potency against cancer cell lines and inflammatory markers, emphasizing the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryPDE4 inhibition ,
AnticancerKinase inhibition ,
AntimicrobialPotential antibacterial properties

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is typically synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and substituted pyrazoles. For example, similar pyrazolo[3,4-b]pyridine derivatives are prepared by refluxing reactants in ionic liquids like [bmim][BF4], yielding products with ~93% efficiency after recrystallization . Characterization relies on IR (C≡N stretch at ~2190 cm⁻¹), NMR (e.g., aromatic protons at δ 7.1–8.2 ppm), and mass spectrometry (M⁺ peaks) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., nitrile at ~2190 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic protons and carbon environments, such as methoxy groups (δ ~3.8 ppm for –OCH₃) .
  • Mass spectrometry to confirm molecular weight (e.g., M⁺ peaks with relative intensities >50%) .

Q. What crystallographic approaches are used for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 8.87 Å, b = 19.90 Å) are resolved using SHELXL refinement, achieving R factors <0.05 .

Q. What purification techniques are employed post-synthesis?

Common methods include recrystallization (ethanol/water mixtures) and column chromatography. Scalable routes avoid chromatography by using ionic liquid-mediated reactions, reducing metal contamination .

Q. How are substitution patterns verified via NMR analysis?

Distinct ¹H-NMR signals for substituents (e.g., –Cl or –OCH₃) and coupling patterns (e.g., doublets for para-substituted aromatics) confirm regiochemistry. For example, –CH₂– groups in the methoxyphenyl moiety appear as singlets at δ ~4.5 ppm .

Advanced Research Questions

Q. How can computational methods predict electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), polarizability, and dipole moments. CAM-B3LYP with solvent models (e.g., PCM) aligns theoretical UV-Vis spectra with experimental data .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Adjust basis sets (e.g., hybrid functionals vs. pure DFT) or include solvent effects. For instance, CLR-PCM corrections in cyclohexane improve agreement with observed absorption bands .

Q. How do substituent variations affect biological activity?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., –Cl) enhance kinase inhibition by modulating CDK2/CDK9 binding. Analogues with –Br or –NO₂ substituents exhibit IC₅₀ values <1 µM in anticancer assays .

Q. How to optimize reaction conditions for scalability?

Mitigate exothermic hazards by replacing azide intermediates and using safer solvents (e.g., ethanol instead of DMF). Process intensification via microwave-assisted synthesis reduces reaction times from 10 hours to 2 hours .

Q. What challenges arise in achieving regioselectivity during synthesis?

Competing pathways (e.g., keto-enol tautomerism) can lead to byproducts. Controlling temperature (80–100°C) and using piperidine as a catalyst favor cyclization to the pyrazolo[3,4-b]pyridine core over pyrrolidine derivatives .

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